![molecular formula C30H28N6O2 B1238299 (E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxo-prop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide](/img/structure/B1238299.png)

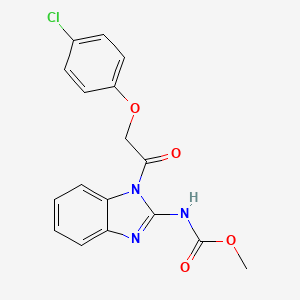

(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxo-prop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

GW 4869 is a selective and non-competitive inhibitor of neutral sphingomyelin phosphodiesterase (N-SMase). It is widely used in scientific research due to its ability to inhibit exosome biogenesis and release. The compound has a molecular formula of C30H30Cl2N6O2 and a molecular weight of 577.50 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

GW 4869 is synthesized through a series of chemical reactions involving the formation of amide bonds. The compound is typically stored at -80°C as a 1.5 mM stock suspension in dimethyl sulfoxide (DMSO). Before use, the suspension is solubilized by adding 5% methane sulfonic acid (MSA) and warming it to 37°C until clear .

Industrial Production Methods

Industrial production methods for GW 4869 are not widely documented, as the compound is primarily used for research purposes. the synthesis involves standard organic chemistry techniques, including amide bond formation and purification processes to achieve high purity levels .

Análisis De Reacciones Químicas

Types of Reactions

GW 4869 undergoes various chemical reactions, including:

Inhibition of sphingomyelin hydrolysis: GW 4869 inhibits tumor necrosis factor-alpha (TNF-α)-induced sphingomyelin hydrolysis.

Inhibition of exosome biogenesis: The compound blocks the formation and release of exosomes.

Common Reagents and Conditions

Dimethyl sulfoxide (DMSO): Used as a solvent for preparing stock solutions.

Methane sulfonic acid (MSA): Used to solubilize the compound before use.

Major Products Formed

The primary product formed from the reactions involving GW 4869 is the inhibition of sphingomyelin hydrolysis, leading to reduced ceramide accumulation and inhibition of exosome release .

Aplicaciones Científicas De Investigación

GW 4869 has a wide range of scientific research applications, including:

Mecanismo De Acción

GW 4869 exerts its effects by selectively inhibiting neutral sphingomyelin phosphodiesterase (N-SMase). This inhibition prevents the hydrolysis of sphingomyelin to ceramide, thereby reducing ceramide accumulation. The compound also blocks the biogenesis and release of exosomes, which are involved in various cellular processes and disease mechanisms .

Comparación Con Compuestos Similares

Similar Compounds

Cambinol: Another inhibitor of neutral sphingomyelinase with neuroprotective properties.

Fumonisin B1: A mycotoxin that inhibits ceramide synthase and affects sphingolipid metabolism.

Uniqueness of GW 4869

GW 4869 is unique due to its high selectivity for neutral sphingomyelinase over other sphingomyelinases, such as acid sphingomyelinase. This selectivity allows for targeted inhibition of specific pathways without affecting other sphingomyelinase activities .

Propiedades

Fórmula molecular |

C30H28N6O2 |

|---|---|

Peso molecular |

504.6 g/mol |

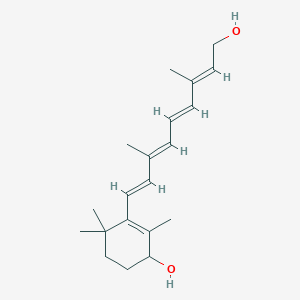

Nombre IUPAC |

(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxoprop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide |

InChI |

InChI=1S/C30H28N6O2/c37-27(35-25-11-7-23(8-12-25)29-31-17-18-32-29)15-5-21-1-2-22(4-3-21)6-16-28(38)36-26-13-9-24(10-14-26)30-33-19-20-34-30/h1-16H,17-20H2,(H,31,32)(H,33,34)(H,35,37)(H,36,38)/b15-5+,16-6+ |

Clave InChI |

KDQKMUCWBRINRA-IAGONARPSA-N |

SMILES isomérico |

C1NC(=NC1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)/C=C/C(=O)NC4=CC=C(C=C4)C5=NCCN5 |

SMILES canónico |

C1CN=C(N1)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)C=CC(=O)NC4=CC=C(C=C4)C5=NCCN5 |

Sinónimos |

GW 4869 GW-4869 GW4869 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B1238217.png)

![(Z)-7-[(1S,4S,6S)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid](/img/structure/B1238230.png)